perfluoro(methylcyclopentane)
Description
Contextualization within Perfluorocarbon Chemistry Research
Perfluorocarbons are a class of organofluorine compounds derived from hydrocarbons where the hydrogen atoms have been completely replaced by fluorine atoms. researchgate.netnanobioletters.com This substitution of hydrogen with fluorine imparts unique and valuable properties to these molecules, including high chemical and thermal stability, biological inertness, and a high capacity for dissolving gases like oxygen. researchgate.netnih.govtandfonline.com The strength of the carbon-fluorine bond is a key factor contributing to their stability. smolecule.com
Perfluoro(methylcyclopentane) is a specific example of a cyclic perfluorocarbon. smolecule.com Its structure consists of a five-carbon cyclopentane (B165970) ring where all hydrogen atoms are replaced by fluorine, and a trifluoromethyl group is attached to one of the carbon atoms of the ring. smolecule.comnih.gov This cyclic structure distinguishes it from linear perfluoroalkanes and can influence its physical properties and potential applications. smolecule.com Research in perfluorocarbon chemistry is extensive, with applications ranging from inert fluids and heat-transfer agents to advanced biomedical uses. researchgate.netsmolecule.comfishersci.be The synthesis of such compounds often involves specialized and complex fluorination processes, such as electrochemical fluorination or direct fluorination with elemental fluorine. smolecule.com
Academic Significance and Contemporary Research Imperatives
The academic significance of perfluoro(methylcyclopentane) lies in its potential utility in specialized applications stemming from its distinct physical and chemical properties. While research on this specific compound is not as extensive as for some other PFCs, its liquid state at room temperature and boiling point of approximately 48-50°C make it a subject of interest for certain laboratory and industrial processes.
Contemporary research imperatives for perfluorocarbons, in general, are driven by the need for high-performance materials in various technological fields. For perfluoro(methylcyclopentane), this translates to potential applications as a specialized solvent, particularly in "fluorous" biphase reactions, and as a heat transfer agent due to its thermal stability. smolecule.com Its inert nature also makes it a candidate for use in creating inert atmospheres for sensitive reactions. smolecule.com Furthermore, there is an ongoing need to understand the fundamental properties of a wider range of perfluorinated compounds to expand the library of available materials for niche applications.
Detailed Research Findings
The following tables provide a summary of the key identifiers and physical properties of perfluoro(methylcyclopentane) based on available research data.
Table 1: Chemical Identifiers for Perfluoro(methylcyclopentane)
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1,1,2,2,3,3,4,4,5-nonafluoro-5-(trifluoromethyl)cyclopentane | nih.gov |
| CAS Number | 1805-22-7 | nih.govsigmaaldrich.com |
| Molecular Formula | C6F12 | smolecule.comsigmaaldrich.comscbt.com |
Table 2: Physicochemical Properties of Perfluoro(methylcyclopentane)
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 300.04 g/mol | nih.govscbt.com |
| Boiling Point | 34.83 °C @ 760.00 mm Hg (estimated) | thegoodscentscompany.com |
| Form | Solid | sigmaaldrich.com |
| logP (o/w) | 7.167 (estimated) | thegoodscentscompany.com |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Perfluoro(methylcyclopentane) |
| Perfluorodecalin (B110024) |
| Perfluorooctyl bromide |
| Perflubron |
| Perfluoromethylcyclohexane |
| Tetrabutylammonium iodide |
| Chloroform (B151607) |
| Perfluoro-2-methylcyclohex-1-enolate |
| Cobalt fluoride (B91410) |
| Toluene (B28343) |
| Methylcyclohexane (B89554) |
| perfluoro- dimethylcyclohexanesulfonate |
| perfluorocyclohexanesulfonate |
| Perfluoroethylcyclohexane (B1207442) sulfonate |
| perfluorotripropylamine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5-nonafluoro-5-(trifluoromethyl)cyclopentane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12/c7-1(6(16,17)18)2(8,9)4(12,13)5(14,15)3(1,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNXQFASJTYKDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061982 | |
| Record name | Perfluoromethylcyclopentane | |
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Molecular Weight |
300.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Perfluoromethylcyclopentane | |
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CAS No. |
1805-22-7 | |
| Record name | Perfluoromethylcyclopentane | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Perfluoromethylcyclopentane | |
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| Record name | Cyclopentane, 1,1,2,2,3,3,4,4,5-nonafluoro-5-(trifluoromethyl)- | |
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| Record name | Perfluoromethylcyclopentane | |
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| Record name | Nonafluoro(trifluoromethyl)cyclopentane | |
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| Record name | PERFLUOROMETHYLCYCLOPENTANE | |
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Synthetic Methodologies and Reaction Pathways
Novel Synthetic Approaches to Perfluoro(methylcyclopentane)
Modern synthetic chemistry offers several advanced routes to achieve perfluorination. The primary methods for synthesizing compounds like perfluoro(methylcyclopentane) include electrochemical fluorination, direct fluorination with elemental fluorine, and photochemical approaches.
Electrochemical fluorination (ECF) stands as a foundational method for producing perfluorinated organic compounds. rsc.org The most common industrial ECF method is the Simons process, which involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (B91410) (HF). rsc.org
In this process, a nickel anode is typically used, and a potential of 5-6 V is applied. rsc.org The organic substrate undergoes complete fluorination, with every C-H bond being replaced by a C-F bond. For cyclic alkanes, this method is effective in producing the corresponding perfluorinated product. Research has shown that the electrochemical perfluorination of aromatic compounds, such as chlorobenzene, can yield a mixture of perfluorinated products, including perfluorocyclohexane (B1265658) and perfluoro(methylcyclopentane). 20.210.105 The process is robust but can lead to complex mixtures due to molecular rearrangements. wikipedia.org
Table 1: Typical Conditions for Electrochemical Fluorination (Simons Process)
| Parameter | Value/Description | Source |
| Anode Material | Nickel or Nickel-plated | rsc.org |
| Electrolyte | Anhydrous Hydrogen Fluoride (HF) | rsc.org |
| Starting Material | Organic compound (e.g., hydrocarbon, amine, ether) | rsc.org |
| Cell Potential | 5–6 Volts | rsc.org |
| Temperature | 10–20 °C | 20.210.105 |
| State | The starting material is added continuously or batchwise. | 20.210.105 |
Direct fluorination involves the reaction of a substrate with elemental fluorine (F₂). This method is challenging due to the extreme reactivity and high exothermicity of fluorine gas, which can easily cause ignition and fragmentation of the organic substrate. wikipedia.org
To control the reaction, several protocols have been developed:
LaMar Process : This technique involves the fluorination of solid organic substances using dilute concentrations of fluorine gas mixed with an inert gas like nitrogen. The use of a solid reactant and a heat sink allows for better management of the reaction's heat, leading to higher yields of perfluorinated materials. academie-sciences.fr
Liquid-Phase Fluorination : In this approach, the hydrocarbon substrate is slowly introduced into an inert perfluorocarbon solvent that is saturated with fluorine. academie-sciences.frnih.gov This ensures that the concentration of the substrate remains low compared to the high concentration of fluorine, promoting complete fluorination. 20.210.105nih.gov
Aerosol Fluorination : Another technique involves adsorbing the hydrocarbon substrate onto sodium fluoride (NaF) particles, which also serves to moderate the reaction and scavenge the hydrogen fluoride byproduct. academie-sciences.fr
Photochemical methods, or photofluorination, utilize light to initiate the fluorination process. ucla.edu In a typical liquid-phase photofluorination, the reactant is slowly injected into an inert fluorocarbon solvent saturated with elemental fluorine while being irradiated with ultraviolet (UV) light. 20.210.105academie-sciences.fr The UV irradiation facilitates the homolytic cleavage of the weak F-F bond (157.7 kJ mol⁻¹) to generate highly reactive fluorine radicals, which then drive the exhaustive fluorination of the substrate through a free-radical chain process. 20.210.105 While this is a general method for producing various perfluorocarbons, including cyclic hydrocarbons, specific documented applications for the targeted synthesis of perfluoro(methylcyclopentane) are not extensively detailed in readily available literature. 20.210.105academie-sciences.fr
Mechanistic Investigations of Perfluoro(methylcyclopentane) Formation
The mechanisms underlying these fluorination processes are complex and, in some cases, still debated.
Electrochemical Fluorination : The precise mechanism of the Simons ECF process is a subject of discussion. One widely postulated mechanism involves the formation of a high-valency nickel fluoride layer (NiF₃/NiF₄) on the anode surface during an initial induction period. This layer is believed to act as the active fluorinating agent. 20.210.105 An alternative theory suggests a radical fluorination mechanism, where the fluoride anion is oxidized to a fluorine radical at the anode, which then reacts with the organic substrate. 20.210.105
Direct Fluorination : This process is generally understood to proceed via a free-radical chain reaction. 20.210.105 The low dissociation energy of F₂ allows for the easy formation of fluorine radicals, which initiate a chain reaction by abstracting hydrogen atoms from the hydrocarbon. The resulting alkyl radicals then react with F₂ to form a C-F bond and another fluorine radical, propagating the chain until the entire molecule is perfluorinated.
Fowler Process : A related method for producing perfluorocarbons is the Fowler process, which uses a high-valency metal fluoride like cobalt(III) fluoride (CoF₃) as the fluorinating agent instead of elemental fluorine. wikipedia.org The reaction is believed to proceed through a single electron transfer that generates a carbocation intermediate. These carbocations are susceptible to rearrangement, which can lead to a complex mixture of isomers and products. wikipedia.org For instance, using toluene (B28343) as a feedstock is preferred over methylcyclohexane (B89554) for producing perfluoromethylcyclohexane to minimize the amount of fluorine required. wikipedia.org
Catalytic Systems in Perfluoro(methylcyclopentane) Synthesis
Catalysis plays a role in several fluorination methods, either by facilitating the reaction or by being integral to the process itself.
In direct gas-phase fluorination , catalysts such as nickel difluoride (NiF₂) on a support have been investigated to improve the selectivity of the fluorination of various polyfluorinated organic compounds. academie-sciences.fr
In the Fowler process , cobalt(III) fluoride acts as a reagent that is regenerated in a separate step, but it can be considered part of a catalytic cycle where cobalt(II) fluoride is re-fluorinated to cobalt(III) fluoride. wikipedia.org
For electrochemical fluorination , the nickel anode itself is not merely an inert electrode but is considered a catalyst. It participates directly in the reaction by forming the active nickel fluoride species on its surface that carries out the fluorination. 20.210.105
Yield Optimization and Purity Enhancement Strategies for Perfluoro(methylcyclopentane)
Given the aggressive nature of perfluorination reactions and the potential for side reactions and molecular rearrangements, optimizing the yield and ensuring the purity of the final product are critical.
Yield Optimization : Strategies often revolve around carefully controlling reaction parameters. In direct fluorination, this includes using very dilute fluorine, maintaining low temperatures, and ensuring efficient heat removal. academie-sciences.fr For solution-phase processes, a slow, controlled addition of the substrate to an excess of the fluorinating agent is crucial to prevent incomplete fluorination and fragmentation. nih.gov The use of Design of Experiments (DoE) methodologies can systematically explore the effects of variables like temperature, pressure, and reactant concentrations to identify optimal conditions.
Purity Enhancement : The crude product of a perfluorination reaction is often a complex mixture of the desired compound, isomers, and fragmentation products. wikipedia.org Separating these components is essential for obtaining pure perfluoro(methylcyclopentane). Fractional distillation is a primary method for purification, exploiting the different boiling points of the components in the mixture. 20.210.105 The significant differences in physical properties between perfluorocarbons and their partially fluorinated or hydrocarbon precursors also facilitate separation.
Advanced Spectroscopic and Analytical Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Perfluoro(methylcyclopentane) Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of fluorinated organic compounds.
Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful and specific tool for identifying and structurally characterizing fluorinated compounds like perfluoro(methylcyclopentane). nih.gov The utility of ¹⁹F NMR stems from several key advantages: the ¹⁹F nucleus has a spin of ½ and a high natural abundance, leading to high sensitivity. Furthermore, the chemical shift range for ¹⁹F is significantly broader than for protons (¹H), which allows for excellent resolution of signals from fluorine atoms in different chemical environments. icpms.cz
For perfluoro(methylcyclopentane), one would expect distinct signals for the fluorine atoms of the trifluoromethyl (-CF₃) group and for the fluorine atoms on the cyclopentane (B165970) ring. The geminal fluorine atoms (F atoms on the same carbon) on the ring would be chemically non-equivalent, and their positions relative to the -CF₃ group would further differentiate their chemical shifts.
A key aspect of ¹⁹F NMR in structural elucidation is the analysis of spin-spin coupling (J-coupling). icpms.cz Coupling between fluorine nuclei can occur over two to six bonds, providing valuable information about the connectivity of the carbon skeleton. icpms.cz By analyzing the coupling constants and splitting patterns, the relative positions of the fluorine atoms can be determined, confirming the structure of the molecule. The ¹⁹F NMR spectrum serves as a unique "fingerprint" for the compound. nih.gov
Table 1: Illustrative ¹⁹F NMR Data for Perfluoro(methylcyclopentane) This table presents hypothetical data based on the known principles of ¹⁹F NMR spectroscopy to illustrate how spectral information corresponds to molecular structure.
| Fluorine Group | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Coupling Constants (J) |
| Trifluoromethyl (-CF₃) | Highly shielded region | Singlet or complex multiplet | Coupled to adjacent ring F atoms |
| Ring Fluorines (geminal to -CF₃) | Deshielded region | Complex multiplet | JFF (geminal, vicinal) |
| Ring Fluorines (adjacent carbons) | Intermediate region | Complex multiplet | JFF (geminal, vicinal, long-range) |
| Ring Fluorines (distant carbons) | Intermediate region | Complex multiplet | JFF (geminal, vicinal, long-range) |
To gain a comprehensive structural understanding, ¹⁹F NMR is often used in conjunction with other NMR techniques, particularly Carbon-13 (¹³C) NMR. This multi-nuclear approach provides a more complete picture of the molecular framework.
In the ¹³C NMR spectrum of perfluoro(methylcyclopentane), distinct signals would appear for the carbon of the trifluoromethyl group and for the carbons of the cyclopentane ring. The carbon signals are split by the attached fluorine atoms (¹³C-¹⁹F coupling), and the magnitude of these coupling constants provides definitive evidence for which fluorine atoms are bonded to which carbon atoms. This correlation is invaluable for unambiguous assignment of all atoms within the molecule.
Mass Spectrometry for Perfluoro(methylcyclopentane) Molecular Fingerprinting and Isomer Analysis
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For highly electronegative perfluorocarbons, negative ion chemical ionization (NICI) is a particularly effective and sensitive ionization method. nih.govthegoodscentscompany.com
When analyzed by MS, perfluoro(methylcyclopentane) will produce a molecular ion that confirms its molecular weight of approximately 300.05 g/mol . sigmaaldrich.com Under the high-energy conditions of the mass spectrometer, the molecular ion fragments in a reproducible manner, creating a unique mass spectrum that serves as a "molecular fingerprint." Common fragmentation pathways for perfluorinated compounds involve the loss of CF₃ radicals and other fluorocarbon fragments.
Research on related perfluoroalkylcycloalkanes (PFCs) using NICI-MS has shown this method to be highly selective and capable of achieving very low detection limits, making it suitable for trace analysis. nih.gov The fragmentation pattern can also be used to distinguish between different structural isomers, as isomers often exhibit different relative abundances of specific fragment ions.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of Perfluoro(methylcyclopentane) This table shows potential fragment ions that could be observed in the mass spectrum, aiding in structural confirmation.
| m/z (mass-to-charge ratio) | Identity of Fragment | Possible Origin |
| 300 | [C₆F₁₂]⁻ | Molecular Ion |
| 281 | [C₆F₁₁]⁻ | Loss of one F atom |
| 231 | [C₅F₉]⁻ | Loss of -CF₃ group |
| 181 | [C₄F₇]⁻ | Cleavage of the ring |
| 131 | [C₃F₅]⁻ | Cleavage of the ring |
| 69 | [CF₃]⁻ | Trifluoromethyl group |
Vibrational Spectroscopy Studies of Perfluoro(methylcyclopentane) (FTIR, Raman) for Conformational and Bonding Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the bonding and three-dimensional shape (conformation) of a molecule. While specific studies on perfluoro(methylcyclopentane) are not widely available, the principles of the techniques can be applied.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The C-F bonds in perfluoro(methylcyclopentane) would give rise to very strong and characteristic absorption bands, typically in the 1000–1400 cm⁻¹ region of the spectrum. The exact frequencies of these bands are sensitive to the molecular structure and conformation.
Raman spectroscopy, which measures the inelastic scattering of light, is complementary to FTIR. It is particularly sensitive to symmetric vibrations and vibrations of the carbon-carbon backbone. Analysis of both FTIR and Raman spectra can help in understanding the conformational dynamics of the cyclopentane ring, which can exist in non-planar conformations like the "envelope" or "twist" forms.
Table 3: Expected Vibrational Modes for Perfluoro(methylcyclopentane) This table outlines the types of molecular vibrations and their expected frequency ranges in an IR/Raman spectrum.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |
| C-F Stretching | 1000 - 1400 | FTIR (strong), Raman (weak) |
| C-C Stretching | 800 - 1200 | Raman (strong), FTIR (variable) |
| CF₂ and CF₃ Bending/Deformation | 500 - 800 | FTIR, Raman |
| Ring Puckering/Deformation | < 400 | Raman |
Chromatographic Separations in Perfluoro(methylcyclopentane) Research
Chromatographic techniques are essential for separating components of a mixture and for purifying compounds for further analysis.
Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like perfluoro(methylcyclopentane). Research has focused on developing robust GC methods for the detection of various perfluoroalkylcycloalkanes used as atmospheric tracers. nih.gov
A successful method involves thermal desorption (TD) coupled with GC and a negative ion chemical ionization–mass spectrometry (NICI-MS) detector. nih.gov For the separation, a porous layer open tubular (PLOT) capillary column, specifically an Al₂O₃-PLOT-S column, has been shown to provide excellent separation of these compounds. nih.gov This analytical system demonstrates good sensitivity and selectivity, and it has the capability to resolve isomers of similar compounds, such as the cis/trans isomers of perfluoro-1,2-dimethylcyclobutane. nih.gov This suggests that such a method would be highly effective for the separation and isomer-specific analysis of perfluoro(methylcyclopentane) in complex samples. nih.gov
Table 4: Summary of GC Method for Perfluoroalkylcycloalkane Analysis Based on published methods for related compounds. nih.gov
| Parameter | Specification |
| Technique | Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) |
| Column | Al₂O₃-PLOT-S capillary column (e.g., 30 m × 0.25 mm) |
| Ionization Mode | Negative Ion Chemical Ionization (NICI) |
| Application | Trace analysis, separation of isomers |
Liquid Chromatography (LC) Approaches
The analysis of perfluoro(methylcyclopentane) by liquid chromatography (LC) presents significant challenges due to the compound's intrinsic properties. As a non-polar, chemically inert, and volatile perfluorocarbon, it lacks the functional groups that facilitate detection by common LC detectors like UV-Vis absorption or fluorescence. Furthermore, its non-polar nature makes it difficult to ionize using standard mass spectrometry interfaces such as electrospray ionization (ESI). nih.gov
Despite these challenges, hypothetical LC approaches can be considered, primarily by selecting specialized columns and advanced detection systems.
Chromatographic Separation: Separation of perfluoro(methylcyclopentane) would likely be performed using reversed-phase LC. While standard C18 columns are widely used for separating various per- and polyfluoroalkyl substances (PFAS), they may not provide optimal selectivity for a neutral compound like perfluoro(methylcyclopentane). chromatographyonline.comwell-labs.com A more promising approach involves the use of fluorinated stationary phases. These columns are designed to leverage "fluorophilic" interactions between the fluorinated phase and the highly fluorinated analyte, potentially offering enhanced retention and selectivity for perfluorocarbons. researchgate.net The mobile phase would typically consist of a gradient of methanol (B129727) or acetonitrile (B52724) and water. chromatographyonline.com
Detection Techniques: The primary obstacle in developing an LC method for perfluoro(methylcyclopentane) is detection. Since it cannot be readily detected by UV or ionized by ESI, more advanced ionization techniques for LC-Mass Spectrometry (LC-MS) are required.
Atmospheric Pressure Chemical Ionization (APCI): APCI is an LC-MS interface well-suited for analyzing less polar and non-polar compounds that are thermally stable. shimadzu.comwikipedia.org In an APCI source, the LC eluent is sprayed into a heated vaporizer, converting the analyte and solvent into the gas phase. A corona discharge then ionizes the solvent molecules, which in turn ionize the analyte molecules through gas-phase chemical reactions. shimadzu.comcreative-proteomics.com This technique circumvents the need for pre-existing ions in solution, making it a viable option for the LC-MS analysis of perfluoro(methylcyclopentane).
Atmospheric Pressure Photoionization (APPI): APPI is another "soft" ionization technique that can ionize non-polar compounds. nih.gov It uses photons from a UV lamp to ionize a dopant molecule, which then transfers charge to the analyte molecules. APPI can be more effective than APCI for certain non-polar compounds and is less dependent on the mobile phase composition. ubc.ca By using a dopant like toluene (B28343), APPI can effectively ionize non-polar compounds via charge exchange, making it a potential detection method for an LC-based separation of perfluoro(methylcyclopentane). ubc.ca
The table below outlines a hypothetical set of conditions for the analysis of perfluoro(methylcyclopentane) by LC-MS using these advanced interfaces.
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| LC Column | Fluorinated Stationary Phase (e.g., perfluoroalkyl) | Enhances retention and selectivity for fluorinated compounds. researchgate.net |
| Mobile Phase | A: Water B: Methanol or Acetonitrile | Standard for reversed-phase chromatography of PFAS. chromatographyonline.com |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) | Suitable for ionization of non-polar, thermally stable compounds. nih.govshimadzu.comwikipedia.org |
| MS Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | To monitor for the specific mass-to-charge ratio of perfluoro(methylcyclopentane) ions. |
Advanced Analytical Techniques for Trace Detection of Perfluoro(methylcyclopentane)
Perfluoro(methylcyclopentane), often abbreviated as PMCP, is widely used as a chemical tracer in environmental and industrial studies, such as monitoring geological carbon storage and atmospheric transport. wiley.comcopernicus.org Its utility stems from its chemical inertness, thermal stability, and extremely low ambient background concentrations. google.comwikipedia.org This application has driven the development of highly sensitive and selective analytical techniques capable of detecting it at ultra-trace levels (parts-per-quadrillion).
The established advanced methods for trace detection of perfluoro(methylcyclopentane) are based on Gas Chromatography (GC) coupled with highly sensitive detectors. These methods typically involve a pre-concentration step where a large volume of a gaseous sample (like air) is passed through a tube containing a solid adsorbent, which traps the tracer. The tube is then heated (thermal desorption) to release the trapped compounds into the GC system. wiley.comnih.govnih.gov
Gas Chromatography-Electron Capture Detection (GC-ECD): The Electron Capture Detector (ECD) is exceptionally sensitive to electronegative compounds, particularly those containing halogens. taylorandfrancis.comwikipedia.org As perfluoro(methylcyclopentane) is a fully fluorinated molecule, it has a very high affinity for capturing free electrons. In an ECD, a radioactive source (typically ⁶³Ni) emits beta particles that ionize a makeup gas (like nitrogen), creating a steady electrical current. chromatographyonline.comscioninstruments.com When an electronegative analyte like PMCP passes through the detector, it captures electrons, causing a measurable drop in the current, which constitutes the analytical signal. wikipedia.org Research has demonstrated that GC-ECD is a robust and sensitive method for quantifying PMCP tracer gas leaking from geological reservoirs, with instrumental detection limits in the low picogram range. wiley.com
Gas Chromatography-Mass Spectrometry with Negative Ion Chemical Ionization (GC-NICI-MS): For even greater sensitivity and selectivity, GC is coupled with a mass spectrometer operating in negative ion chemical ionization (NICI) mode. This is one of the most sensitive techniques available for measuring perfluorocarbon tracers. nih.govnih.gov In the NICI source, a reagent gas like methane (B114726) is used to create a plasma of low-energy thermal electrons. Perfluorocarbons readily capture these electrons to form stable negative ions. By using selected ion monitoring (SIM), the mass spectrometer can be set to detect only the specific mass-to-charge ratio of the PMCP molecular ion, which significantly reduces background noise and enhances sensitivity. researchgate.net This method has been successfully used to measure atmospheric background concentrations of PMCP at the femtoliter per liter (fL/L) level, which is equivalent to sub-parts-per-quadrillion. nih.govnih.gov
The table below summarizes the performance of these advanced analytical techniques for the trace detection of perfluoro(methylcyclopentane).
| Technique | Sample Matrix | Reported Detection Limit | Key Features | Reference |
|---|---|---|---|---|
| GC-ECD | Gas (e.g., from soil) | 3 pg (instrumental); 5.8 fL/L (method) | High sensitivity to halogenated compounds; robust for field monitoring. | wiley.com |
| GC-NICI-MS | Reservoir Gas | 42 fL/L | Extremely low background noise; high selectivity. | nih.gov |
| GC-NICI-MS | Atmosphere | Background levels measured at 6.8 fL/L | Ultra-sensitive for atmospheric tracer studies; requires pre-concentration. | nih.gov |
| TD-GC-MS | Air (Atmosphere) | Mean background: 6.62 fmol/mol (approx. 6.62 ppq) | Used in airborne Lagrangian experiments for plume tracking. | copernicus.org |
Theoretical and Computational Studies of Perfluoro Methylcyclopentane
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic environment. For perfluorinated compounds, these calculations help in interpreting their unique physical and chemical characteristics.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules due to its balance of computational cost and accuracy. mdpi.com DFT methods, particularly those using hybrid functionals like B3LYP, have been applied to study perfluorinated cycloalkanes, providing valuable data on their structure and stability. nih.govmst.edu
In studies of analogous compounds like perfluorocyclopentane (B1670001) and perfluoro(methylcyclohexane) (B1211450), DFT calculations have been used to optimize molecular geometries and predict electronic states. For instance, a computational study on the negative ion of decafluorocyclopentane (c-C₅F₁₀⁻) utilized the B3LYP functional to determine its ground electronic state and geometry. nih.govmst.edu Similarly, DFT calculations were performed on perfluoro(methylcyclohexane) at the B3LYP level to complement experimental gas-phase electron diffraction (GED) data. researchgate.net These studies indicate that for perfluoro(methylcyclopentane), the B3LYP functional would be suitable for predicting key geometric parameters and understanding the distribution of electron density, which is heavily influenced by the highly electronegative fluorine atoms. The strong C-F bonds and the steric crowding of fluorine atoms are expected to dictate the molecule's conformational preferences, which can be effectively modeled using DFT.
Research on substituted methylcyclopentene and methylenecyclopentane (B75326) has also employed DFT (B3LYP/6-31G*) to investigate the effects of various substituents on molecular stability and geometry, demonstrating the utility of this method for understanding related cyclic systems. researchgate.net
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for modeling molecular systems. Methods such as Møller-Plesset perturbation theory (MP2) and Hartree-Fock (HF) are commonly used.
For perfluorinated cycloalkanes, ab initio calculations have proven crucial for obtaining accurate structural information. A significant study on the gas-phase structure of perfluoro(methylcyclohexane) (a close structural analog to perfluoro(methylcyclopentane)) combined gas electron diffraction (GED) experiments with ab initio calculations at the MP2 level. researchgate.netnih.gov The results showed that the MP2 calculations provided the best fit for the experimental GED data concerning the molecule's geometry. researchgate.netrsc.org The study also established that the conformer with the trifluoromethyl group in the equatorial position is substantially lower in energy (by 25 kJ mol⁻¹) than the axial conformer, a finding determined through ab initio calculations. researchgate.netnih.gov
Furthermore, computational studies on the radical anion of decafluorocyclopentane (c-C₅F₁₀⁻) showed that MP2 calculations with a high-quality triple-zeta basis set could compute the ¹⁹F hyperfine coupling constants to within 1% of experimental values, highlighting the accuracy of this method for describing the electronic properties of perfluorinated rings. nih.govmst.edu These findings suggest that for perfluoro(methylcyclopentane), MP2 calculations would be highly effective in determining its preferred conformation and providing benchmark geometric parameters.
Molecular Dynamics Simulations of Perfluoro(methylcyclopentane) Behavior
Molecular dynamics (MD) simulations are a powerful technique for studying the time-dependent behavior of a chemical system, providing insights into the motion of atoms and molecules. bohrium.com Such simulations can reveal information about the liquid structure, transport properties, and interactions in bulk and confined environments.
While direct MD simulation studies on perfluoro(methylcyclopentane) are not widely available, research on the closely related perfluoro(methylcyclohexane) (PFMCH) provides significant insights. A study comparing the dynamic behavior of liquid methylcyclohexane (B89554) (MCH) and PFMCH, both in bulk and confined within porous silica (B1680970) glasses, utilized NMR relaxation data and the rough-hard-sphere model of liquids. acs.org The analysis indicated that confined PFMCH molecules have a stronger interaction with the silica surface, leading to more hindered molecular motions compared to their hydrocarbon counterparts. acs.org This suggests that perfluoro(methylcyclopentane) would also exhibit strong surface interactions due to the nature of perfluorinated compounds.
The development of force fields for MD simulations of perfluorinated compounds is an active area of research. nih.gov Accurately modeling the behavior of these molecules requires careful parameterization to capture their unique properties, such as their rigidity, low polarizability, and weak intermolecular forces. researchgate.net MD simulations of perfluorinated alcohols have demonstrated the tendency of these molecules to form nano-segregated structures, a behavior that could also be relevant for understanding the liquid phase of substituted perfluorocycloalkanes like perfluoro(methylcyclopentane). uevora.pt
Thermodynamic Modeling of Perfluoro(methylcyclopentane) Systems
Thermodynamic models are essential for predicting the phase behavior and physical properties of pure substances and mixtures, which is critical for chemical process design. Equations of state are a cornerstone of this type of modeling.
The Statistical Associating Fluid Theory (SAFT) and its various versions, such as SAFT for potentials of Variable Range (SAFT-VR) and soft-SAFT, are sophisticated equations of state based on molecular principles. rsc.org These models are particularly well-suited for describing the thermodynamic properties of complex fluids, including those containing perfluorocarbons. researchgate.net The soft-SAFT equation has been successfully used to model the properties of a wide range of compounds, including perfluoroalkanes. researchgate.netresearchgate.net
A key application of these models is the correlation and prediction of vapor pressures and liquid densities. In a study involving several perfluorocarbons, the soft-SAFT EoS was used to describe the phase behavior of their mixtures with carbon dioxide. ua.pt For perfluoromethylcyclohexane, the soft-SAFT model was parameterized using experimental data, yielding molecular parameters that could be used for predictive purposes. ua.pt The model treats molecules as chains of fused segments, with parameters for chain length, segment diameter, and dispersive energy. ua.pt These parameters, once fitted to experimental data for a given compound, can be used to predict its properties under different conditions. The SAFT-VR approach has also been successfully used to predict the high-pressure phase equilibria of binary mixtures of perfluoro-n-alkanes and n-alkanes. acs.org
The table below shows the soft-SAFT molecular parameters fitted for perfluoromethylcyclohexane, which serve as a proxy for perfluoro(methylcyclopentane).
Table 1: Soft-SAFT Molecular Parameters for Perfluoromethylcyclohexane
| Parameter | Symbol | Value |
|---|---|---|
| Segment Number | m | 2.502 |
| Segment Diameter | σ (Å) | 4.103 |
| Dispersive Energy | ε/k (K) | 200.7 |
Data sourced from a study on CO₂-perfluoroalkane mixtures. ua.pt
Understanding the phase equilibria of mixtures containing perfluorocarbons is crucial for applications in separation processes and materials science. Perfluorocarbons often exhibit limited miscibility with hydrocarbons, leading to the formation of liquid-liquid equilibria (LLE). researchgate.net
Experimental and modeling studies on mixtures of CO₂ with various perfluorocarbons, including perfluoromethylcyclohexane, provide valuable data on vapor-liquid equilibria (VLE). ua.pt In one such study, pressure-composition diagrams were measured at several temperatures. The soft-SAFT equation of state was used to model this behavior, requiring the adjustment of a binary interaction parameter (kᵢⱼ) to achieve a quantitative description of the mixture's properties. ua.pt
The solubility of CO₂ in perfluoromethylcyclohexane was found to be significant and comparable to that in other cyclic and linear perfluoroalkanes. ua.pt The phase behavior of mixtures of perfluoro(methylcyclopentane) with hydrocarbons is expected to be characterized by large positive deviations from Raoult's law, often resulting in azeotropy or liquid-phase immiscibility. acs.org For example, studies on the hexafluoropropylene + methylcyclohexane system have been conducted to measure and model their complex phase equilibria. researchgate.net
The following table presents experimental VLE data for the binary system of carbon dioxide and perfluoromethylcyclohexane at 293.15 K.
Table 2: Vapor-Liquid Equilibrium Data for CO₂ (1) + Perfluoromethylcyclohexane (2) at 293.15 K
| Pressure (bar) | Liquid Mole Fraction (x₁) | Vapor Mole Fraction (y₁) |
|---|---|---|
| 11.0 | 0.088 | 0.993 |
| 20.2 | 0.176 | 0.995 |
| 30.2 | 0.288 | 0.996 |
| 40.0 | 0.432 | 0.996 |
| 50.4 | 0.655 | 0.995 |
| 57.0 | 0.840 | 0.991 |
Data extracted from Dias et al. (2006). ua.pt
Computational Prediction of Molecular Interactions
The computational prediction of molecular interactions is a fundamental aspect of modern chemistry, providing insights that are often difficult to obtain through experimental methods alone. weebly.com For perfluorinated compounds like perfluoro(methylcyclopentane), computational models are essential for understanding their unique physical and chemical properties, such as high thermal stability, chemical inertness, and their behavior as solvents. smolecule.com These models help in predicting how perfluoro(methylcyclopentane) interacts with other molecules (solutes), which is crucial for its application in areas like specialized solvent systems and heat transfer. smolecule.com However, it is important to note that detailed computational studies focused specifically on perfluoro(methylcyclopentane) are limited in publicly available scientific literature. Much of the foundational computational work on fluorophilicity and solvent interactions has been conducted using perfluoro(methylcyclohexane) as a benchmark fluorous solvent. nih.govnih.gov
Fluorophilicity Quantification and Prediction in Perfluoro(methylcyclopentane) Systems
Fluorophilicity refers to the affinity of a substance for a fluorinated solvent. It is a critical parameter for designing and predicting the behavior of reactions in "fluorous" biphase systems, where a fluorinated solvent phase is used alongside a conventional organic or aqueous phase. smolecule.comnih.gov
The quantification of fluorophilicity is typically achieved by measuring the partition coefficient (log Kp) of a solute between a fluorous solvent and a hydrocarbon solvent, such as toluene (B28343). nih.gov This value provides a clear measure of whether a solute will preferentially dissolve in the fluorinated phase. While perfluoro(methylcyclohexane) is the established benchmark solvent for these determinations, the principles are applicable to other fluorous solvents like perfluoro(methylcyclopentane). nih.govnih.gov
Predictive models for fluorophilicity often employ computational techniques based on molecular structure and properties. These can include:
Solubility Parameters: Based on regular solution theory, these parameters help predict solubility and partitioning by comparing the cohesive energy densities of the solute and solvent. nih.gov
3D QSAR and Neural Networks: A combination of 3D Quantitative Structure-Activity Relationship (QSAR) molecular descriptors and artificial neural networks has been successfully used to predict the fluorophilicity of a wide range of partially fluorinated compounds, typically using the perfluoro(methylcyclohexane)/toluene system as the reference. researchgate.netscispace.com
Molecular Dynamics (MD) Simulations: MD simulations can be used to calculate solubility parameters and predict partitioning behavior, although significant deviations from experimental values can occur, particularly for molecules with long perfluoroalkyl chains. uiowa.edu
While these predictive methods are well-established, their specific application to generate a comprehensive database of fluorophilicity in perfluoro(methylcyclopentane) systems is not extensively documented. The physical properties of perfluoro(methylcyclopentane) that would inform such computational models are known and summarized in the table below.
Table 1: Physical and Chemical Properties of Perfluoro(methylcyclopentane) An interactive data table. All data sourced from the provided search results.
| Property | Value | Unit | Source(s) |
|---|---|---|---|
| Molecular Formula | C₆F₁₂ | - | smolecule.comnih.gov |
| Molecular Weight | 300.04 | g/mol | nih.govf2chemicals.com |
| IUPAC Name | 1,1,2,2,3,3,4,4,5-nonafluoro-5-(trifluoromethyl)cyclopentane | - | nih.gov |
| Boiling Point | 48 - 49.6 | °C | f2chemicals.comepa.gov |
| Melting Point | -50 | °C | f2chemicals.com |
| Density | 1.707 - 1.71 | g/mL | f2chemicals.comepa.gov |
| Surface Tension | 12.2 - 12.4 | mN/m | f2chemicals.comepa.gov |
| LogKow (Octanol-Water) | 3.67 | - | epa.gov |
| Water Solubility | 4.01e-5 | g/L | epa.gov |
| Index of Refraction | 1.27 | - | epa.gov |
Environmental Science and Ecotoxicology of Perfluoro Methylcyclopentane
Environmental Transport and Distribution Mechanisms of Perfluoro(methylcyclopentane)
The physicochemical properties of perfluoro(methylcyclopentane), such as its volatility and low water solubility, govern its movement and distribution in the environment.
Perfluoro(methylcyclopentane) (PMCP) has been extensively used as a passive tracer in long-range atmospheric transport studies due to its inertness and low background concentrations in the atmosphere. osti.gov Its resistance to removal processes allows it to be tracked over vast distances, providing valuable data for validating atmospheric dispersion models. pnnl.govcopernicus.org
A notable example is the European Tracer Experiment (ETEX), where large quantities of PMCP were released to simulate the atmospheric transport of pollutants across Europe. camx.comscispace.com In the second ETEX release, 490 kg of PMCP were released from Monterfil, France, and subsequently detected at over 150 monitoring sites across the continent. camx.comresearchgate.net These experiments confirmed that volatile perfluorocarbons like PMCP can undergo long-range atmospheric transport, contributing to their global distribution. mdpi.comnih.gov
Table 1: Use of Perfluoro(methylcyclopentane) (PMCP) in Atmospheric Tracer Experiments
| Experiment Name | Release Location | Amount Released | Purpose | Key Finding |
| European Tracer Experiment (ETEX-2) | Monterfil, France | 490 kg | To validate long-range atmospheric transport models. camx.com | PMCP was tracked across Europe, confirming its suitability as a tracer for long-range transport. camx.comscispace.comresearchgate.net |
| Asian Tracer Experiment and Atmospheric Modeling (TEAM) Project | Central China (Proposed) | Not specified | To provide dispersion data for validating atmospheric models in eastern Asia. pnnl.gov | PMCP was chosen as a tracer due to well-established sampling and analytical methods. pnnl.gov |
Information specifically on the hydrological transport and sorption of perfluoro(methylcyclopentane) is limited. However, the behavior of other cyclic and short-chain PFAS can provide insights. Due to its low water solubility and high hydrophobicity, perfluoro(methylcyclopentane) is expected to preferentially partition from water to solid phases like soil and sediment. cymitquimica.comf2chemicals.com
The sorption of PFAS to environmental matrices is complex. For anionic PFAS, sorption to sediments is influenced by factors such as the organic carbon content of the sediment, solution pH, and the concentration of cations like calcium. nih.gov Hydrophobic interactions are a primary driver of sorption, meaning compounds tend to stick to organic matter in soils and sediments. nih.gov However, some research suggests that cyclic PFAS may exhibit less sorption to sediment compared to their linear counterparts. michigan.gov The transport of PFAS in aquatic systems can occur both in the dissolved phase and sorbed to suspended particles. acs.orgauburn.edu Given its volatility, partitioning from surface water to the atmosphere is also a potential transport pathway.
Table 2: Factors Influencing Sorption of Perfluorinated Compounds to Environmental Matrices
| Factor | Influence on Sorption | Rationale |
| Organic Carbon Content | Increased sorption | Hydrophobic interactions cause PFAS to associate with organic matter in soil and sediment. nih.gov |
| PFAS Chain Length | Increased sorption with longer chains | Each additional CF₂ group increases the hydrophobicity of the molecule. nih.govacs.org |
| Functional Group | Varies (e.g., sulfonate > carboxylate) | The headgroup influences electrostatic interactions with sediment surfaces. nih.gov |
| Soil/Sediment Properties | Varies | Clay content and mineralogy can play a role in addition to organic carbon. rsc.org |
| Water Chemistry (pH, Cations) | Increased sorption with lower pH and higher cation concentration | Affects the surface charge of both the PFAS molecule and the sorbent material, influencing electrostatic interactions. nih.gov |
Occurrence and Detection of Perfluoro(methylcyclopentane) in Environmental Compartments
The detection of per- and polyfluoroalkyl substances (PFAS), including cyclic compounds like PFMCp, in various environmental matrices is a growing area of research. While data specifically on PFMCp is more limited compared to well-known PFAS like perfluorooctane (B1214571) sulfonate (PFOS) and perfluorooctanoic acid (PFOA), its presence in the environment is documented.
Monitoring studies for a broad range of PFAS have been conducted globally, revealing their widespread distribution. nih.gov While specific monitoring data for perfluoro(methylcyclopentane) is not as abundant as for other major PFAS compounds, the detection of other cyclic perfluorinated compounds, such as perfluoroethylcyclohexane (B1207442) sulfonate (PFECHS), in the Great Lakes region suggests that cyclic PFAS can be present in aquatic environments. michigan.govwell-labs.com The presence of various PFAS in water, sediment, and biota has been confirmed in numerous studies, with concentrations varying based on proximity to industrial sources and wastewater discharges. rsc.org For instance, in Baiyangdian Lake, China, PFOA was the dominant PFC in lake water, while PFOS was predominant in sediments and aquatic animals. rsc.org
The detection of precursor metabolites and isomers in environmental assessments has become more common, providing valuable information on the sources and distribution of these contaminants. nih.govcapes.gov.br The integration of environmental and biological variables is crucial for a comprehensive understanding of the environmental fate and distribution of PFCs. nih.govcapes.gov.br
Table 1: General Occurrence of Selected PFAS in Environmental Compartments
| Environmental Compartment | Detected PFAS Compounds (Examples) | General Findings |
| Water | PFOA, PFOS, PFECHS | Concentrations vary geographically, with higher levels often found near industrial and urban areas. rsc.org |
| Sediment | PFOS, other long-chain PFCAs | Serves as a sink for more hydrophobic PFAS compounds. rsc.org |
| Biota | PFOS, long-chain PFCAs | Bioaccumulation is observed in various aquatic organisms, including fish and marine mammals. nih.govcapes.gov.br |
This table provides a general overview of PFAS occurrence. Specific data for perfluoro(methylcyclopentane) is limited.
Waste streams are a significant pathway for the release of PFAS into the environment. pfasfree.org.uk Analysis of various waste streams is crucial for identifying sources and understanding the environmental burden of these persistent chemicals. A German study investigating the occurrence of PFAS in waste streams included perfluoro(methylcyclohexane) (B1211450) in its list of targeted compounds, indicating that cyclic perfluorinated compounds are a consideration in waste management. umweltbundesamt.de
Further research is recommended to establish the levels of PFAS precursor compounds in waste streams, as these can break down into more persistent forms. pfasfree.org.uk Standard wastewater treatment processes are often ineffective at removing PFAS, leading to their release into the environment. service.gov.uk
Ecological Impact Assessments of Perfluoro(methylcyclopentane)
The ecological impact of PFAS is a major concern due to their persistence and potential for bioaccumulation and toxicity. nih.gov While specific data for perfluoro(methylcyclopentane) is sparse, general knowledge of PFAS behavior provides a framework for assessing its potential ecological risks.
Bioaccumulation is the process by which chemicals accumulate in organisms at a concentration higher than that in the surrounding environment. Many PFAS, particularly long-chain compounds, have been shown to bioaccumulate in aquatic and terrestrial food webs. nih.govcapes.gov.brservice.gov.uk
Limited data suggests that perfluoro(methylcyclopentane) has a low bioaccumulation potential, as indicated by a low LogKOW value. apolloscientific.co.uk However, the bioaccumulation of PFAS is a complex process influenced by the specific compound and the organism. nih.gov For example, some studies have shown that certain PFAS can be actively eliminated by organisms, reducing their bioaccumulation potential. nih.gov In contrast, other studies have found significant bioaccumulation of various PFAS in plants, with the potential for transfer to humans through the food chain. nih.gov
Long-chain PFAS are generally considered more bioaccumulative than their short-chain counterparts. service.gov.uk The bioaccumulation potential of PFAS in plants has been observed, with varying distribution among different plant tissues. nih.gov
Table 2: Predicted Bioaccumulation and Mobility of Perfluoro(methylcyclopentane)
| Parameter | Value | Interpretation | Source |
| Bioaccumulation | LOW (LogKOW = 3.5209) | Suggests a lower tendency to accumulate in fatty tissues of organisms compared to highly bioaccumulative substances. | apolloscientific.co.uk |
| Mobility in soil | LOW (KOC = 40860) | Indicates a strong tendency to adsorb to soil and sediment particles, reducing its mobility in the environment. | apolloscientific.co.uk |
Ecotoxicity studies are essential for determining the potential harm of chemicals to ecosystems. While comprehensive ecotoxicity data for perfluoro(methylcyclopentane) is limited, some information is available. It is classified as very toxic to aquatic life with long-lasting effects. apolloscientific.co.uk
Studies on other cyclic PFAS, such as PFECHS, have shown toxicodynamic effects in species like microalgae and plankton. michigan.gov For instance, exposure to PFECHS has been shown to reduce growth and affect enzyme activity in microalgae, indicating oxidative stress. michigan.gov Multigenerational studies on other PFAS have demonstrated significant effects on the growth, reproduction, and development of invertebrates. nih.gov
The toxicity of PFAS can vary significantly between different compounds and species. service.gov.uk Even if some PFAS exhibit low potency for specific toxic effects, their persistence and potential for nonspecific effects raise concerns, especially in mixtures. acs.org
Applications in Materials Science and Engineering
Perfluoro(methylcyclopentane) in Fluorous Chemistry and Biphase Systems
Fluorous chemistry utilizes the unique properties of perfluorinated compounds to facilitate chemical reactions and separations. A key concept is the "fluorous biphase system" (FBS), which typically consists of a fluorous solvent and a conventional organic solvent. illinois.edursc.org These two phases are often immiscible at room temperature but can become a single phase upon heating. illinois.eduuu.nl This temperature-dependent miscibility is a cornerstone of its application.
Perfluoro(methylcyclopentane) can serve as a specialized solvent for organic reactions, particularly within the framework of fluorous biphase chemistry. smolecule.com Organometallic compounds and catalysts are generally unreactive toward perfluoro solvents, which allows these solvents to act as inert media for sensitive chemical processes. uu.nl
In a typical fluorous biphase setup, reactants are dissolved in an organic solvent, while a catalyst is modified with perfluoroalkyl chains ("fluorous ponytails") to make it preferentially soluble in the fluorous phase, such as perfluoro(methylcyclopentane). illinois.edu When the biphasic mixture is heated, the solvents become miscible, creating a homogeneous environment where the reaction between the reactants and the fluorous-tagged catalyst can proceed efficiently. illinois.eduuu.nl This approach combines the benefits of homogeneous catalysis (high selectivity and mild conditions) with the major advantage of heterogeneous catalysis (easy separation). illinois.edu Mixtures of solvents like chloroform (B151607) and perfluoro(methylcyclohexane) (B1211450), a closely related compound, have been shown to form these temperature-dependent biphase systems. nih.govchemicalbook.com
The primary advantage of using a fluorous biphase system with a solvent like perfluoro(methylcyclopentane) is the simplified separation and purification process that follows the reaction. illinois.edu Upon completion of the reaction at an elevated temperature in a single phase, the system is cooled. This cooling causes the fluorous and organic solvents to separate into two distinct layers again. illinois.eduuu.nl
The product of the reaction, being organic in nature, remains in the organic solvent layer. The fluorous-tagged catalyst, meanwhile, partitions back into the dense fluorous phase. illinois.edu This allows for a straightforward physical separation of the two layers. The product can be easily isolated from the organic phase, and the fluorous phase containing the expensive or sensitive catalyst can be recovered and reused for subsequent reaction cycles, enhancing the economy and sustainability of the chemical process. illinois.edu This method avoids the need for complex purification techniques like chromatography.
Development of Novel Materials and Composites Utilizing Perfluoro(methylcyclopentane)
The inert and unique solvent properties of perfluoro(methylcyclopentane) also enable its use in the creation and processing of advanced materials.
Perfluorinated compounds are precursors for depositing thin fluoropolymer films, which are highly valued for their chemical resistance, low friction, and hydrophobicity. Plasma polymerization is a common technique where a precursor vapor is subjected to a glow discharge (plasma). This process breaks down the precursor molecules into reactive species that then deposit onto a substrate, forming a thin, highly cross-linked polymer film. aip.org
While research specifically detailing perfluoro(methylcyclopentane) is limited, studies on the closely related perfluoro(methylcyclohexane) demonstrate the process. aip.orgiupac.org In these processes, fluoropolymer films are deposited from a plasma of the perfluorocarbon onto substrates like silicon wafers. aip.org The resulting films exhibit strong adhesion to the substrate and the properties of the film can be tuned by adjusting plasma conditions. aip.orgiupac.org This technique is used to create protective coatings and functional surfaces for applications in electronics and other industries. jcu.edu.aucnr.it
Perfluoro(methylcyclopentane) can serve as an ideal dispersing medium for certain types of polymerization reactions due to its inertness. nih.gov In suspension polymerization, for example, a liquid perfluorocarbon can be used as the dispersing phase. nih.govacs.org This is particularly useful for creating molecularly imprinted polymers, where the inert nature of the perfluorocarbon dispersant does not interfere with the crucial molecular recognition interactions required during the imprinting process. nih.gov
Research has shown that using perfluoro(methylcyclohexane) as the dispersing phase for the UV-initiated polymerization of functional monomers can produce uniform polymer beads with a nearly quantitative yield. nih.govacs.org The resulting polymer can be easily cleaned by a simple washing step. nih.gov Similarly, perfluoro(methylcyclohexane) has been used as a fluorous solvent for the ring-opening metathesis polymerization (ROMP) of norbornene, demonstrating the utility of perfluorinated solvents in facilitating advanced polymerization techniques. scientificlabs.co.uk
Perfluoro(methylcyclopentane) as an Advanced Heat Transfer Fluid and Dielectric Medium
The exceptional chemical and thermal stability of perfluoro(methylcyclopentane) makes it suitable for demanding applications as a heat transfer agent and a dielectric fluid. smolecule.comlookchem.comnih.gov Its strong carbon-fluorine bonds allow it to withstand high temperatures without degradation. smolecule.com These fluids are used for direct contact cooling of electronic components in the semiconductor industry, where their non-reactive and electrically insulating properties prevent short circuits and interference with sensitive electronics. lookchem.comnih.gov
In a study comparing the pool boiling performance of several non-ozone depleting heat transfer fluids, perfluoro(methylcyclopentane), referred to as PP1C, demonstrated significant heat transfer capabilities. researchgate.net The study measured the critical heat flux (CHF), which is the point where a boiling crisis occurs, and the heat transfer coefficient (HTC), which measures the efficiency of heat transfer.
| Fluid | Chemical Name | Critical Heat Flux (CHF) (W/cm²) | Max. Heat Transfer Coefficient (HTC) (kW/m²°C) |
|---|---|---|---|
| PP1 | Perfluoro-2-methylpentane | 15.6 | 5.8 |
| PP1C | Perfluoro-methylcyclopentane | 16.0 | 4.8 |
| PP3 | Perfluoro-1,3-dimethylcyclohexane | 13.4 | 4.4 |
| PP80 | Perfluoro-2-methyl-3-ethylpentane | 14.2 | 4.3 |
As shown in the table, perfluoro(methylcyclopentane) exhibited the highest critical heat flux among the tested fluids, indicating its robustness in high-heat applications. researchgate.net Its properties as a dielectric fluid are also crucial, preventing electrical arcing in high-voltage equipment while efficiently dissipating heat. lookchem.com
Membrane Science and Technology Applications of Perfluoro(methylcyclopentane)
Perfluoro(methylcyclopentane), a fully fluorinated derivative of methylcyclopentane, possesses a unique combination of physical and chemical properties that make it a compound of interest in membrane-related applications. Its high density, low surface tension, chemical inertness, and thermal stability are characteristic of perfluorinated compounds (PFCs), which are recognized for their utility in membrane science. mdpi.comuva.es While research specifically detailing the extensive use of perfluoro(methylcyclopentane) is limited, its properties align with the requirements for certain specialized membrane applications, and it has been identified in several contexts within this field.
Characterization of Porous Membranes
The characterization of porous membranes is essential for understanding and predicting their performance in filtration and separation tasks. Techniques used to determine pore size, pore size distribution, and porosity often require the use of a probing liquid. Perfluorinated compounds are considered ideal for this purpose because they are chemically inert and have a low affinity for most membrane materials, preventing swelling or damage that could alter the membrane's structure during measurement. mdpi.com
Perfluoro(methylcyclopentane) is a suitable candidate for such applications due to its physical properties. Although specific studies extensively using this compound for membrane characterization are not widely documented, the general methodology for using PFCs is well-established. For instance, in techniques like liquid displacement porosimetry, a wetting liquid (like a PFC) is displaced from the membrane pores by a non-wetting liquid (like water) or pressurized gas. The pressure required for displacement is then used to calculate the pore size. The low surface tension and appropriate viscosity of perfluoro(methylcyclopentane) make it a viable wetting fluid for these methods.
Table 1: Physical Properties of Perfluoro(methylcyclopentane) Relevant to Membrane Characterization
| Property | Value | Significance in Membrane Characterization |
|---|---|---|
| Molecular Formula | C₆F₁₂ | Defines the basic chemical nature of the compound. |
| Molecular Weight | 300.04 g/mol | Influences viscosity and density. scbt.com |
| Boiling Point | 48 °C | Its volatility is a factor in techniques like evapoporometry. lookchem.com |
| Density | ~1.707 g/mL | High density is advantageous for certain measurement techniques. lookchem.com |
| Surface Tension | Low (not specified) | Low surface tension allows the liquid to easily wet and penetrate the smallest pores of a membrane without requiring high pressure. mdpi.com |
| Chemical Inertness | High | Ensures the probing liquid does not react with or alter the membrane material, leading to accurate and reproducible characterization. mdpi.com |
This table is generated based on data from multiple sources. scbt.comlookchem.com
Separation Processes Utilizing Perfluoro(methylcyclopentane)
While not a primary component in large-scale industrial separation membranes, perfluoro(methylcyclopentane) has been identified in several specialized separation-related processes.
One documented application is in a thin film transfer process, where it is listed as a potential material for a fluorocarbon-based polymer membrane contact layer. google.com In this context, the contact layer is used to pick up a thin film (such as graphene) from one substrate and transfer it to another. The properties of the perfluorinated material facilitate a clean release of the transferred film.
The compound has also been noted as a component in mixtures produced during electrochemical fluorination, a process which itself can employ cation-exchange membranes to separate components in the electrochemical cell. thieme-connect.de For example, the electrochemical fluorination of chlorotoluene can yield a product mixture containing approximately 3.5% perfluoro(methylcyclopentane). thieme-connect.de
Furthermore, perfluoro(methylcyclopentane) is used as a heat transfer fluid, including in studies of pool boiling on nanoporous surfaces that function as membranes for thin-film evaporation. researchgate.net Its thermal stability is key in these applications. It has also been listed as a compatible substance for use with proprietary membrane systems that are part of calibration gas equipment, where it likely serves as a carrier fluid or is part of the calibration mixture being analyzed. chromtech.net.au
The concept of fluorous supported liquid membranes (SLMs) represents another area where perfluoro(methylcyclopentane) could be applied. SLMs consist of a porous support structure impregnated with a liquid that acts as the separation medium. core.ac.uk Given that perfluorinated liquids are used as the fluorous phase in these systems for selective transport, the properties of perfluoro(methylcyclopentane) make it a suitable candidate for the liquid membrane component in specialized chemical separations.
Biomedical and Pharmaceutical Research Applications
Perfluorocarbon-Based Drug Delivery Systems Incorporating Perfluoro(methylcyclopentane)
The development of effective drug delivery systems is a cornerstone of pharmaceutical science, aiming to transport therapeutic agents to their target sites while minimizing systemic exposure. Perfluorocarbons have been investigated as novel components of these systems, particularly for drugs that are difficult to deliver using conventional methods. nih.gov PFCs can be formulated into stable nanoemulsions, which are versatile platforms capable of carrying a range of therapeutic molecules. nih.gov
A significant challenge in drug formulation is the poor solubility of many pharmaceutical compounds in common aqueous or lipid-based carriers. nih.gov Perfluorocarbons are notoriously poor solvents for most typical drug molecules, a property stemming from their unique non-polar yet lipophobic nature. nih.gov However, this "fluorous" property can be harnessed in specialized multiphase delivery systems.
While direct solubility data for a wide range of pharmaceuticals in perfluoro(methylcyclopentane) is not extensively documented in public literature, its properties as a fluorous solvent are recognized. smolecule.comnih.gov Research into fluorous chemistry often utilizes model PFC solvents to study the partitioning behavior of molecules. For instance, perfluoro(methylcyclohexane) (B1211450), a closely related compound, is frequently used as a benchmark fluorous solvent to determine the "fluorophilicity" of compounds, which is their affinity for a fluorinated environment over a hydrocarbon one. nih.govuiowa.eduthermofisher.comchemicalbook.comresearchgate.net This property is critical for designing drug delivery systems where the drug needs to be sequestered in a PFC phase before being released. The principle relies on creating a delivery vehicle, such as an emulsion, where the drug resides within the PFC core, separate from the surrounding aqueous environment. nih.gov
To overcome the poor solubility of drugs in PFCs, a common strategy is the use of prodrugs. nih.govnih.gov A prodrug is a chemically modified, inactive version of a drug that, after administration, is converted into the active pharmacological agent through metabolic processes. nih.gov In the context of PFC-based delivery, a drug is modified with a "fluorophilic" tag—a fluorine-rich chemical group—to enhance its solubility in the fluorous phase of an emulsion. nih.govnih.gov
Research in this area has extensively used perfluoro(methylcyclohexane) as the model fluorous solvent to test the efficacy of this approach. nih.govuiowa.edu In these studies, nicotinic acid ester prodrugs, functionalized with varying lengths of fluorocarbon chains, were synthesized. nih.govuiowa.edu Their partitioning behavior was measured between perfluoro(methylcyclohexane) and a hydrocarbon solvent (toluene) to quantify their fluorophilicity. nih.govuiowa.edu The results demonstrate that increasing the length of the fluorinated chain enhances the preferential partitioning of the prodrug into the fluorous phase. nih.govuiowa.edu This principle is fundamental for optimizing delivery: the prodrug remains stably encapsulated in the PFC core of the delivery vehicle until it reaches the target tissue, where it can then be released and cleaved back to its active form. nih.gov This approach allows for the creation of a thermodynamic driving force for the drug to move from the PFC carrier to the target cells. aiche.org
| Prodrug (Ester of Nicotinic Acid) | Alkyl/Fluoroalkyl Chain | Experimental log Kp Value | Preferential Phase |
|---|---|---|---|
| Hydrocarbon Nicotinate | C1-C12 Hydrocarbon | -1.72 to -3.40 | Toluene (Hydrocarbon) |
| Fluorinated Nicotinate | Short Fluoroalkyl Chain | -1.64 | Toluene (Hydrocarbon) |
| Fluorinated Nicotinate | Long Fluoroalkyl Chain (C8F15) | 0.13 | Perfluoro(methylcyclohexane) (Fluorous) |
Perfluoro(methylcyclopentane) in Medical Imaging Research
Medical imaging is crucial for diagnosing and monitoring diseases. The unique properties of perfluorocarbons have led to their investigation as contrast agents in several imaging modalities.
Magnetic Resonance Imaging (MRI) is a powerful, non-invasive imaging technique that typically relies on detecting the signal from hydrogen protons (¹H) in the body. wur.nl However, ¹⁹F MRI has emerged as a promising research tool because the ¹⁹F nucleus has a high MRI sensitivity, similar to ¹H, and there is a negligible amount of naturally occurring fluorine in biological tissues. wur.nlmdpi.comacs.org This lack of background signal means that any detected ¹⁹F signal must come from an exogenously administered agent, resulting in highly specific "hot spot" images with no background noise. wur.nl
Perfluorocarbons, being rich in fluorine atoms, are the primary candidates for ¹⁹F MRI contrast agents. mdpi.com They can be formulated into nanoemulsions and used to track cells, such as immune cells in inflammation or cancer. wur.nl The sensitivity of a PFC as an imaging agent is highly dependent on the number of fluorine atoms in the molecule. mdpi.com While various PFCs like perfluoro-15-crown-5-ether (PFCE) and perfluorooctyl bromide (PFOB) have been extensively studied, dovepress.com direct research utilizing perfluoro(methylcyclopentane) as the primary imaging agent is less common. However, related compounds like perfluoro(methylcyclohexane) have been used in the development of new ¹⁹F MRI agents, for example, as the solvent for measuring the relaxation times of novel fluorinated compounds designed for enhanced imaging sensitivity. nih.gov
Radiopaque agents are substances used to enhance the visibility of internal structures in X-ray-based imaging techniques. These agents work by absorbing more X-rays than the surrounding tissue. The development of effective and safe radiopaque agents is critical for many diagnostic procedures.
Research has shown that incorporating heavy atoms, such as bromine or iodine, into a perfluorocarbon structure can render the molecule radiopaque. google.comepo.org For example, perfluorooctyl bromide (PFOB) has been investigated as a radiopaque contrast agent for various applications, including ophthalmology, where it can be used to visualize intraocular structures. google.comepo.orgnih.gov While perfluoro(methylcyclopentane) itself is not inherently radiopaque, the principle of halogenating PFCs suggests a potential pathway for developing derivatives of cyclic PFCs for imaging purposes.
Oxygen Transport and Artificial Blood Substitute Research with Perfluoro(methylcyclopentane)
One of the most well-known properties of perfluorocarbons is their remarkable ability to dissolve large quantities of gases, including oxygen and carbon dioxide—often up to 50 times more oxygen than blood plasma. nih.govnih.gov This characteristic has driven decades of research into their use as oxygen carriers, particularly in the development of "artificial blood" or, more accurately, oxygen therapeutic agents. nih.govesmed.orgnih.gov
These products are typically emulsions of PFC nanoparticles that can transport and deliver oxygen to tissues, serving as a temporary substitute for red blood cells in situations like surgery or severe blood loss. nih.gov The goal is to have a universally compatible, disease-free, and shelf-stable product to supplement donated blood. nih.govesmed.org Various PFCs, including perfluorodecalin (B110024) and perfluorooctyl bromide, have been components of emulsions tested in clinical trials. nih.gov
Proteomics and Bioseparation Techniques Utilizing Perfluoro(methylcyclopentane)
The distinct properties of perfluorinated compounds are leveraged in advanced proteomics and bioseparation techniques. These methods often utilize a "fluorous phase," a distinct phase separate from both aqueous and organic solvents, which is created by the tendency of PFCs to segregate. nih.govnih.gov
Fluorous affinity purification is a powerful strategy for isolating and purifying proteins and other biomolecules. This technique involves "tagging" a molecule of interest with a perfluorinated tag. Due to the fluorophilic effect, where fluorinated compounds have a strong affinity for each other, the tagged molecule can be selectively separated from a complex mixture using a fluorous stationary phase or a fluorous solvent. unimi.itnih.gov
This methodology offers advantages over traditional techniques, such as those using biotin-streptavidin interactions, by reducing non-specific binding of contaminants that can complicate subsequent analysis by mass spectrometry. unimi.it The selectivity of the purification is enhanced because only fluorinated species are anchored to the perfluorinated stationary phase. unimi.it For instance, in a study using papain as a model protein, it was demonstrated that inhibitors with a sufficiently long fluorous chain could effectively bind to a fluorinated resin, thereby immobilizing the protein for separation. unimi.it
The use of perfluorinated tags is a cornerstone of fluorous-based chemical proteomics, enabling the enrichment of specific peptide subsets from biological samples like cell lysates. nih.govacs.org The process is compatible with standard protein identification software, such as MASCOT, and is often more cost-effective as the fluorous stationary phase can be recycled. unimi.it
While many fluorous proteomics techniques rely on covalent labeling of proteins, there is a growing interest in noncovalent strategies to avoid irreversible modifications to the biological system. nih.govacs.org These methods exploit reversible, yet selective, interactions for both the biorecognition of the target protein and its extraction into the fluorous phase. nih.govnih.gov
In this approach, a noncovalent probe, consisting of a bioactive portion that recognizes the protein and a fluorous tag, is used. nih.gov The interaction between the probe and the protein is reversible, and the subsequent separation is achieved through the strong, noncovalent fluorous-fluorous interactions. acs.org Research has shown that even reversible bonds can be sufficient to retain a tagged protein on a fluorous resin for detection and analysis. acs.org This strategy holds promise for broader applications as the molecular structure of the perfluorinated probes can be synthetically modified to target different proteins. acs.org
The table below summarizes the key characteristics of these two approaches.
Table 1: Comparison of Fluorous Purification Methodologies| Feature | Fluorous Affinity Purification (Covalent) | Noncovalent Protein Recognition |
|---|---|---|
| Protein Interaction | Covalent bonding of a fluorous tag to the protein. acs.org | Reversible, noncovalent interaction with a fluorous probe. nih.govacs.org |
| Separation Principle | Strong, selective fluorous-fluorous interactions. unimi.it | Relies on both biorecognition and fluorous interactions. nih.gov |
| Key Advantage | High efficiency and strong binding for robust purification. | Avoids permanent modification of the target protein. nih.govacs.org |
| Example Application | Enrichment of specific proteins from cell lysates for proteomic analysis. nih.gov | Isolation of specific proteins for functional or structural studies. acs.org |
Emerging Research Frontiers and Future Directions
The study of perfluoro(methylcyclopentane) is entering a new phase, driven by a global push for sustainability and a deeper understanding of the environmental and health profiles of fluorinated compounds. Research is now pivoting from characterizing its fundamental properties to addressing the challenges posed by its persistence and exploring novel, sustainable applications. This section outlines the emerging frontiers and future research directions essential for navigating the lifecycle of this compound, from its creation to its ultimate fate and potential next-generation uses.
Q & A
What are the key physicochemical properties of perfluoro(methylcyclopentane) critical for experimental design?
Level: Basic
Answer:
Perfluoro(methylcyclopentane) (CAS 1805-22-7) has a molecular formula of C₆F₁₂, a molecular weight of 300.05 g/mol, a density of 1.707 g/cm³, and boiling/melting points at 48°C and 45°C, respectively . These properties influence its volatility, solubility, and stability in experimental setups. For instance, its high density suggests preferential partitioning in non-polar matrices, while its low boiling point necessitates careful handling in open systems to avoid evaporation losses.
How can researchers resolve contradictions between theoretical predictions and experimental data on degradation pathways of perfluoro(methylcyclopentane)?
Level: Advanced
Answer:
Discrepancies, such as the theoretical prediction of fluorinated glycolaldehyde (CFOCF₂OH) versus experimental detection of perfluoro glyoxal (CFOCFO) in oxidation studies, require multi-modal validation. Theoretical models (e.g., M06-2X and CCSD(T) calculations) should be paired with controlled laboratory experiments to account for catalytic agents, photolysis, or wall reactions that may alter intermediate products . For example, post-reaction spectroscopic analysis (FTIR, NMR) and kinetic isotope effects can isolate confounding variables .
What analytical techniques are recommended for identifying perfluoro(methylcyclopentane) in environmental samples?
Level: Basic
Answer:
Gas chromatography-mass spectrometry (GC-MS) is optimal for volatile detection due to its high sensitivity to fluorinated compounds. Nuclear magnetic resonance (NMR) can confirm structural integrity, while ion-mobility spectrometry enhances specificity in complex matrices . For trace-level quantification, isotope dilution with LC-MS/MS is advised to mitigate matrix effects .
What methodological considerations are critical for longitudinal studies on the environmental persistence of perfluoro(methylcyclopentane)?
Level: Advanced
Answer:
Longitudinal studies require standardized sampling protocols to minimize cross-contamination, especially given its propensity to adsorb onto surfaces. Use inert materials (e.g., polytetrafluoroethylene containers) and validate recovery rates via spiked blanks. Spatial-temporal sampling designs (e.g., stratified random sampling across 100+ sites) ensure representative data, as demonstrated in PFAS monitoring frameworks . Additionally, integrate passive sampling devices to capture episodic release events.
How is perfluoro(methylcyclopentane) synthesized, and what impurities are commonly observed?
Level: Basic
Answer:
Synthesis typically involves direct fluorination of methylcyclopentane using cobalt trifluoride or electrochemical fluorination. Key impurities include partially fluorinated isomers (e.g., perfluoro(ethylcyclobutane)) and residual hydrogen-containing byproducts, detectable via ¹⁹F NMR . Purification via fractional distillation under inert atmospheres is critical to achieve >99% purity.
How can computational models predict the atmospheric reactivity of perfluoro(methylcyclopentane)?
Level: Advanced
Answer:
Density functional theory (DFT) methods like M06-2X/aug-cc-pVTZ model reaction pathways with OH radicals, identifying transition states and thermodynamic intermediates. Coupled with CCSD(T) for energy corrections, these models predict rate constants and branching ratios. Validation against smog chamber experiments is essential to reconcile discrepancies in product formation .
What strategies mitigate matrix interference when analyzing perfluoro(methylcyclopentane) in biological samples?
Level: Advanced
Answer:
Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., WAX cartridges) effectively isolates perfluoro(methylcyclopentane) from lipid-rich matrices. Matrix-matched calibration and internal standards (e.g., ¹³C-labeled analogs) correct for ion suppression in MS-based workflows . For tissue samples, accelerated solvent extraction (ASE) with supercritical CO₂ minimizes co-extraction of interferents .
What are the challenges in quantifying perfluoro(methylcyclopentane) degradation products in aqueous systems?
Level: Advanced
Answer:
Degradation products like trifluoroacetic acid (TFA) exhibit high polarity and low volatility, complicating GC-based methods. Derivatization (e.g., methyl ester formation) followed by LC-MS/MS improves detectability. Additionally, account for pH-dependent hydrolysis rates and use isotopically labeled surrogates to track transformation pathways .
How do thermodynamic properties influence the partitioning behavior of perfluoro(methylcyclopentane) in environmental compartments?
Level: Basic
Answer:
Its low Henry’s Law constant (1.7 × 10⁻⁴ atm·m³/mol) indicates preferential partitioning into air, while high log Kₒw (~4.2) suggests moderate bioaccumulation potential. Sediment adsorption coefficients (Kd) depend on organic carbon content; thus, soil organic matter (SOM)-normalized models improve fate predictions .
How can researchers address data gaps in the ecotoxicological profile of perfluoro(methylcyclopentane)?
Level: Advanced
Answer:
Adopt tiered testing frameworks:
In silico: Use QSAR models to predict acute toxicity (e.g., ECOSAR).
In vitro: Conduct algal growth inhibition (OECD 201) and Daphnia immobilization assays (OECD 202).
In vivo: Apply chronic exposure models (e.g., fish early-life stage tests) with sensitive endpoints like oxidative stress biomarkers . Cross-validate with historical PFAS data to extrapolate risks.
Notes
- References: Citations correspond to evidence IDs (e.g., ).
- Methodological Focus: Answers emphasize experimental design, validation, and analytical best practices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
